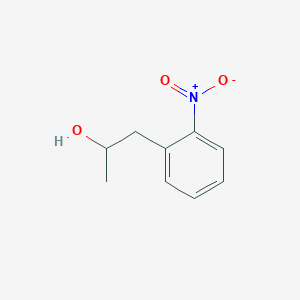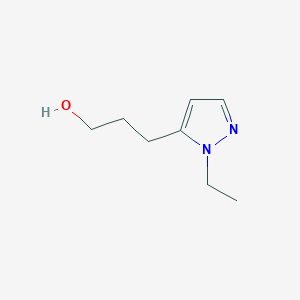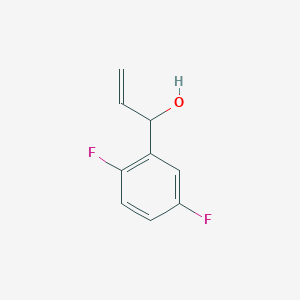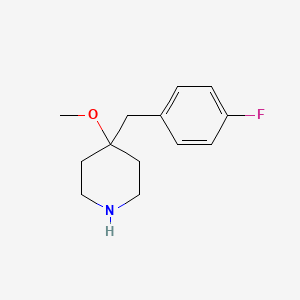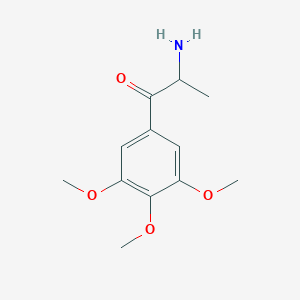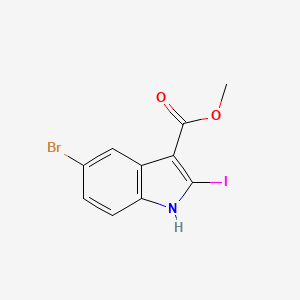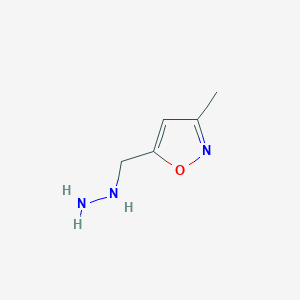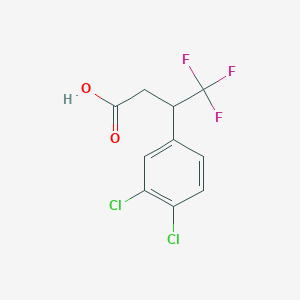
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid is a compound with significant interest in various scientific fields. It is a cyclopentane derivative with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of cyclopentene derivatives, which are subjected to hydroxylation and carboxylation reactions under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include cyclopentanone derivatives, cyclopentanol derivatives, and various substituted cyclopentane compounds. These products have diverse applications in organic synthesis and pharmaceutical development.
Applications De Recherche Scientifique
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Another related compound with additional hydroxyl groups.
Uniqueness
The uniqueness of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on a cyclopentane ring. This combination of features makes it a valuable compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-3(6(9)10)2-5(4)8/h3-5,7-8H,1-2H2,(H,9,10)/t3?,4-,5+ |
Clé InChI |
NPAXFZBGZWAVIF-NVGWPGHNSA-N |
SMILES isomérique |
C1[C@H]([C@H](CC1C(=O)O)O)O |
SMILES canonique |
C1C(CC(C1O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
